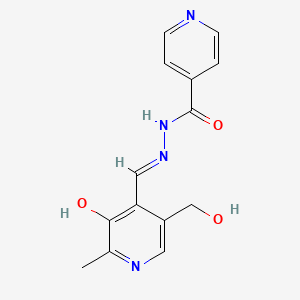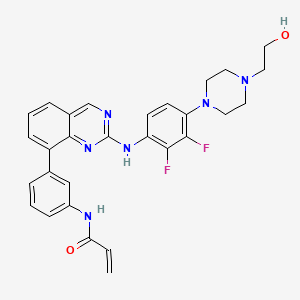
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
Overview
Description
Olafertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target specific mutations in the EGFR gene, which are commonly found in non-small cell lung cancer (NSCLC). Olafertinib is particularly effective against the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR inhibitors .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Olafertinib interacts with the tyrosine kinase domain of EGFR, a protein that plays a crucial role in cell growth and division . The compound is designed to be highly selective against one or more EGFR activating mutations and the T790M resistance mutation, with minimal inhibition of wild-type EGFR .
Cellular Effects
In cells, olafertinib inhibits the EGFR pathway, which can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the reduction of tumor growth in patients with EGFR mutation-positive NSCLC .
Molecular Mechanism
Olafertinib exerts its effects at the molecular level by binding to the EGFR, thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
The effects of olafertinib in laboratory settings have been observed in both in vitro and in vivo studies
Metabolic Pathways
Preparation Methods
The synthesis of olafertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved through a series of condensation reactions.
Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using chromatographic techniques.
Industrial production methods for olafertinib are designed to be scalable and efficient, ensuring high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize the efficiency of each step .
Chemical Reactions Analysis
Olafertinib undergoes several types of chemical reactions, including:
Oxidation: Olafertinib can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of olafertinib.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olafertinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Olafertinib is used as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: It is used to study the biological mechanisms of EGFR signaling and its role in cancer development.
Medicine: Olafertinib is being investigated as a treatment for NSCLC, particularly in patients with the T790M resistance mutation.
Comparison with Similar Compounds
Olafertinib is part of a class of third-generation EGFR inhibitors, which also includes compounds like osimertinib and almonertinib. Compared to these similar compounds, olafertinib has shown a higher selectivity for the T790M mutation and a better safety profile .
Osimertinib: Another third-generation EGFR inhibitor, osimertinib is widely used in the treatment of NSCLC. olafertinib has shown a higher selectivity for the T790M mutation.
Almonertinib: Similar to olafertinib, almonertinib targets the T790M mutation but has a different chemical structure and pharmacokinetic profile.
Properties
IUPAC Name |
N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRGFNPZDVBSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660963-42-7 | |
| Record name | CK-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLAFERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



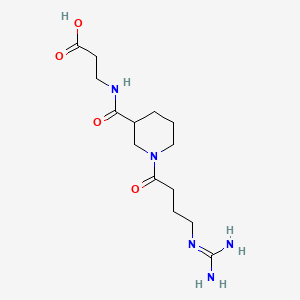
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
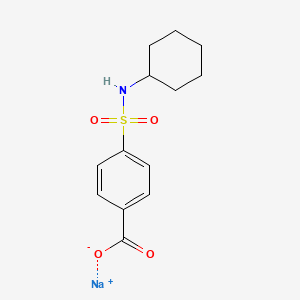
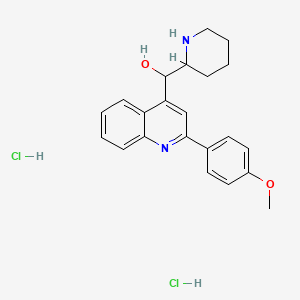

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

